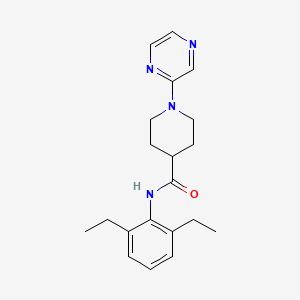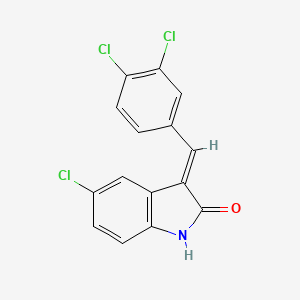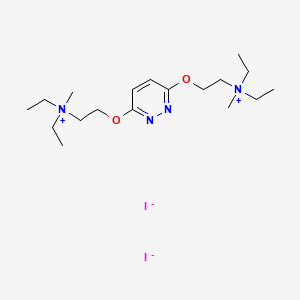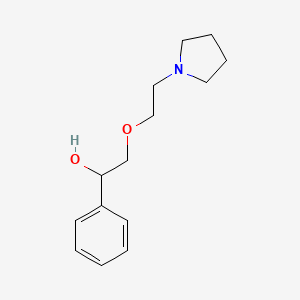
alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol is a heterocyclic organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a benzyl alcohol moiety. This compound is often used in research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol with 2-(1-pyrrolidinyl)ethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may produce benzylamine or benzyl alcohol derivatives .
Aplicaciones Científicas De Investigación
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyl alcohol moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol can be compared with other similar compounds, such as:
Benzyl alcohol: A simpler compound with similar reactivity but lacking the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with similar ring structures but different functional groups.
Ethoxybenzyl alcohols: Compounds with similar ethoxy and benzyl alcohol moieties but different substituents.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, ethoxy group, and benzyl alcohol moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
785-34-2 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
1-phenyl-2-(2-pyrrolidin-1-ylethoxy)ethanol |
InChI |
InChI=1S/C14H21NO2/c16-14(13-6-2-1-3-7-13)12-17-11-10-15-8-4-5-9-15/h1-3,6-7,14,16H,4-5,8-12H2 |
Clave InChI |
GISQOONCPYNURT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOCC(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


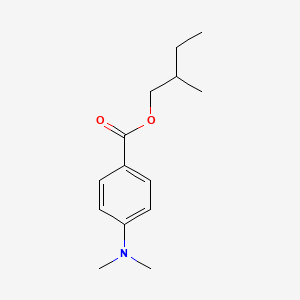

![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
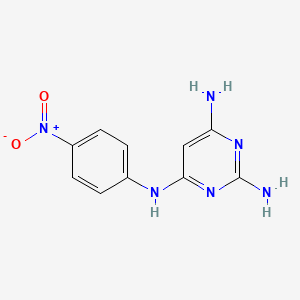
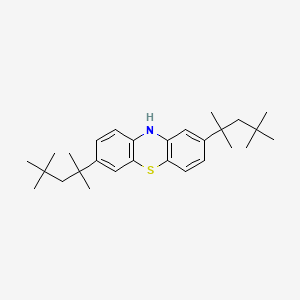

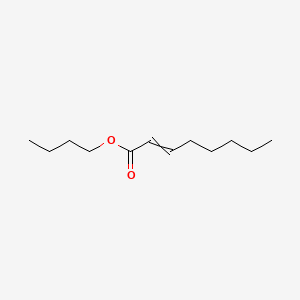
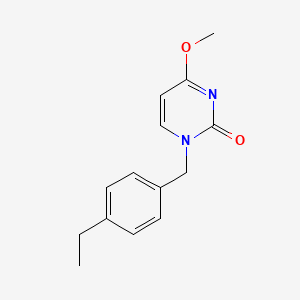
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)


